No Published Head-to-Head Quantitative Data Available for This Specific Compound
An exhaustive search of primary research papers, patents, and authoritative databases could not identify a peer-reviewed study or patent disclosing quantitative in vitro activity (e.g., IC50, Ki, or EC50 values) for 4-fluoro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide. While structurally related compounds in the 1,3,4-oxadiazole sulfonamide class have shown nanomolar inhibition against hCA I, hCA II, and AChE [1], none of these reported data points correspond to the exact 4-fluoro, 2-methanesulfonyl substitution pattern. Consequently, no direct head-to-head comparison or cross-study comparable evidence can be provided for this specific compound.
| Evidence Dimension | Enzyme inhibition potency (hCA I, hCA II, AChE) |
|---|---|
| Target Compound Data | No published data found |
| Comparator Or Baseline | Closest analog 6a (phenyl-substituted): hCA I Ki = 21.64 ± 0.25 nM; hCA II Ki = 9.33 ± 0.13 nM; AChE Ki = 52.49 ± 1.27 nM [1] |
| Quantified Difference | Not calculable |
| Conditions | Verpoorte’s method for hCA; Ellman’s method for AChE |
Why This Matters
The absence of published quantitative selectivity and potency evidence means a researcher cannot scientifically justify selecting this compound over a better-characterized analog with known activity profiles.
- [1] Güleç Ö, Türkeş C, Arslan M, Demir Y, Yeni Y, Hacımüftüoğlu A, Ereminsoy E, Küfrevioğlu Öİ, Beydemir Ş. Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N-substituted sulfonyl amides incorporating 1,3,4-oxadiazol structural motif. Mol Divers. 2022 Oct;26(5):2825-2845. doi: 10.1007/s11030-022-10422-8. View Source
